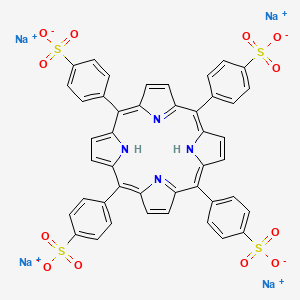
Tetrasodium 5,10,15,20-tetrakis(4-sulfophenyl)porphyrin
説明
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) is a complex organic compound known for its unique structure and properties. It is a derivative of porphyrin, a class of compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll. This compound is often used in scientific research due to its photochemical and catalytic properties.
特性
CAS番号 |
39050-26-5 |
|---|---|
分子式 |
C44H30N4Na4O12S4 |
分子量 |
1027.0 g/mol |
IUPAC名 |
tetrasodium;4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O12S4.4Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;; |
InChIキー |
IXCIBOUZELNCDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
他のCAS番号 |
39050-26-5 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) typically involves the sulfonation of tetraphenylporphyrin. The process begins with the reaction of tetraphenylporphyrin with sulfuric acid or chlorosulfonic acid, leading to the formation of the sulfonated product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where tetraphenylporphyrin is treated with sulfonating agents under controlled conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield the corresponding sulfonates .
科学的研究の応用
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Employed in the study of porphyrin-based biological systems and their functions.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) involves its ability to absorb light and transfer energy. This property makes it an effective photosensitizer. The compound can generate reactive oxygen species (ROS) upon light irradiation, which can induce cell damage and apoptosis in targeted cells. This mechanism is particularly useful in photodynamic therapy for cancer treatment .
類似化合物との比較
Similar Compounds
Tetraphenylporphyrin: A precursor to the sulfonated derivative, used in similar applications but lacks the sulfonic acid groups.
Tetraphenylporphyrin tetrasulfonic acid: Another sulfonated porphyrin with similar properties but different sulfonation patterns.
Tetrakis(4-methoxyphenyl)porphyrin: A porphyrin derivative with methoxy groups instead of sulfonic acid groups.
Uniqueness
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) is unique due to its high solubility in water and its ability to form stable complexes with various metals. These properties make it particularly useful in catalysis and photochemical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


